molecular formula C19H18ClF3N2O2S B2448753 2-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034526-45-7

2-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2448753
CAS No.: 2034526-45-7
M. Wt: 430.87
InChI Key: PGWFMLLAMJZQIA-UHFFFAOYSA-N
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Description

2-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H18ClF3N2O2S and its molecular weight is 430.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylates through Pictet-Spengler condensation, demonstrating its role in creating complex molecular structures (Silveira et al., 1999).
  • It has also been used in the synthesis of phenyl sulfonyl pyrazoline derivatives, highlighting its versatility in chemical reactions and potential for creating antimicrobial agents (Shah et al., 2014).

Analysis and Detection

  • Methods have been developed for the high-performance liquid chromatographic analysis of tetrahydroisoquinolines using derivatives of this compound as fluorescent labeling reagents, indicating its utility in sensitive detection and analysis methods (Inoue et al., 2008).

Biological Evaluation

  • Research has been conducted on azetidin-2-one fused quinoline analogues synthesized using this compound, to evaluate their biological significance, particularly in the realm of diuretic activities (Nayak et al., 2016).
  • The compound has been a part of the synthesis of 3-chloro-4-(substituted phenyl)-1-{(2-oxo-2-(5-phenyl-1H-tetrazol-1-yl)ethyl)amino}azetidin-2-ones, showcasing its role in creating potential antibacterial agents (Mohite & Bhaskar, 2011).

Molecular Interactions

  • Studies have been conducted to understand the binding of similar compounds to phenylethanolamine N-methyltransferase, providing insights into molecular interactions and enzyme inhibition, which can be relevant to understanding the interactions of this specific compound as well (Grunewald et al., 2006).

Properties

IUPAC Name

2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O2S/c20-18-6-5-16(9-17(18)19(21,22)23)28(26,27)25-11-15(12-25)24-8-7-13-3-1-2-4-14(13)10-24/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWFMLLAMJZQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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